

Protocol for Preparative Pevikon Block Electrophoresis of Serum Proteins

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Compound of Interest		
Compound Name:	Pevikon	
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Application Notes

Pevikon block electrophoresis is a robust and effective method for the preparative separation of serum proteins into their major fractions: albumin, alpha-globulins, beta-globulins, and gamma-globulins. This technique utilizes **Pevikon** C-870, a granular, insoluble copolymer of polyvinyl chloride and polyvinyl acetate, as the supporting medium. Its high porosity and minimal interaction with proteins allow for the separation of significant quantities of serum, making it an ideal choice for isolating protein fractions for further analysis or downstream applications.

The principle of this method is based on the differential migration of charged protein molecules in an electric field. At an alkaline pH, typically around 8.6, most serum proteins are negatively charged and will migrate towards the anode at rates determined by their charge density and size. The inert nature of the **Pevikon** block minimizes adsorptive losses and denaturation, ensuring high recovery of biologically active proteins.

A critical step in this protocol is the thorough washing of the **Pevikon** C-870 to remove any soluble impurities that could interfere with the electrophoretic separation or contaminate the purified protein fractions.[1] Following electrophoresis, the separated protein bands within the block are localized, and the corresponding sections of the **Pevikon** are physically removed. The proteins are then eluted from the **Pevikon** granules for subsequent quantification and characterization.



Experimental Protocol Materials and Reagents

- Pevikon C-870
- Barbital Buffer (pH 8.6, ionic strength 0.075)
- Human Serum
- Staining Solution (e.g., Ponceau S)
- Destaining Solution (e.g., 5% acetic acid)
- Electrophoresis apparatus (horizontal block setup)
- Power supply
- Glass plates for casting the block
- Spatulas and scalpels
- Chromatography columns or funnels for elution
- Spectrophotometer for protein quantification

Preparation of the Pevikon Block

- Washing the Pevikon C-870: To remove soluble contaminants, suspend the Pevikon C-870 powder in a large volume of distilled water. Stir the slurry for several hours and then allow the Pevikon to settle. Decant the supernatant. Repeat this washing procedure at least three times with distilled water, followed by two washes with the Barbital buffer.
- Preparing the Pevikon Slurry: After the final wash, resuspend the Pevikon in fresh Barbital buffer to create a thick, pourable slurry.
- Casting the Block: Assemble the glass plate mold for the electrophoresis block. Pour the
 Pevikon slurry into the mold on a level surface. Gently agitate the mold to ensure an even
 and compact packing of the Pevikon granules. Allow the block to settle completely.



Sample Application

- Using a scalpel, carefully make a narrow trench in the **Pevikon** block at the origin (cathode end).
- Mix the serum sample with a small amount of **Pevikon** powder to form a paste.
- Carefully apply the serum-**Pevikon** paste into the trench.

Electrophoresis

- Place the **Pevikon** block in the electrophoresis chamber.
- Establish contact between the ends of the block and the buffer reservoirs using filter paper wicks soaked in Barbital buffer.
- Connect the power supply and apply a constant voltage or current. A typical run condition is approximately 3-3.5 V/cm for 16-18 hours.[2] Monitor the separation progress by observing the migration of a marker dye if used.

Localization and Elution of Protein Fractions

- After the electrophoretic run, disconnect the power supply and carefully remove the **Pevikon** block from the chamber.
- To visualize the protein bands, gently press a strip of filter paper onto the surface of the block to make a replica. Stain the filter paper replica with a protein stain like Ponceau S to reveal the location of the protein fractions.
- Using the stained replica as a guide, use a scalpel to cut and collect the sections of the Pevikon block corresponding to the albumin, alpha-globulin, beta-globulin, and gammaglobulin fractions.
- Pack each **Pevikon** section into a separate chromatography column or a funnel plugged with glass wool.
- Elute the proteins from the **Pevikon** by slowly passing Barbital buffer or a suitable saline solution through the column. Collect the eluate in fractions.



Quantitative Analysis

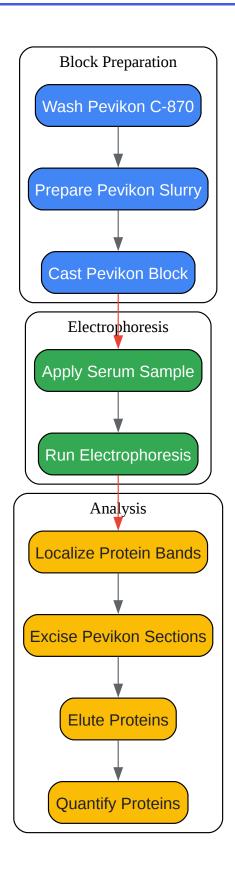
- Determine the protein concentration in the eluted fractions using a spectrophotometer at 280 nm or a colorimetric protein assay (e.g., Bradford or BCA assay).
- The relative amounts of each protein fraction can be calculated as a percentage of the total protein recovered.

Data Presentation

Protein Fraction	Relative Mobility	Typical Percentage of Total Serum Protein
Albumin	Highest towards the anode	55 - 65%
Alpha-1 Globulins	Intermediate	2 - 5%
Alpha-2 Globulins	Intermediate	7 - 13%
Beta Globulins	Intermediate	8 - 14%
Gamma Globulins	Lowest towards the anode (or migrates towards the cathode)	12 - 22%

Experimental Workflow Diagram





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Caption: Workflow for **Pevikon** block electrophoresis.



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References

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